6-Amino-2-bromo-3-fluorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-bromo-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGIFAPUXTXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
State of the Art Synthetic Methodologies for 6 Amino 2 Bromo 3 Fluorobenzonitrile and Its Key Intermediates
Multi-Step Synthesis from Readily Available Precursors
Multi-step synthesis remains a cornerstone for the construction of complex molecules like 6-Amino-2-bromo-3-fluorobenzonitrile, allowing for the sequential and controlled introduction of functional groups onto an aromatic core. The routes typically commence with simpler, commercially available benzene (B151609) derivatives.
The assembly of the 2-bromo-3-fluorobenzonitrile (B1333834) scaffold requires careful strategic planning. A common approach involves the Sandmeyer reaction or palladium-catalyzed cyanation to introduce the nitrile group. Halogenation steps, including bromination and fluorination, must be positioned correctly within the synthetic sequence to leverage the directing effects of existing substituents.
For instance, a plausible route could start from a fluorinated aniline. The introduction of the nitrile functionality can be achieved via diazotization of an amino group, followed by a Sandmeyer reaction with a cyanide salt. Subsequent bromination must then be directed to the correct position, a step that is governed by the electronic properties of the fluoro and nitrile substituents. Alternatively, a starting material already containing the bromo and fluoro substituents can be subjected to cyanation. Palladium-catalyzed reactions using zinc cyanide or potassium ferrocyanide are modern alternatives to traditional methods, often proceeding under milder conditions. google.com
The vapor-phase, non-catalytic chlorination of benzonitrile (B105546) at high temperatures has been shown to produce halogenated benzonitriles with high yields and conversions, suggesting that high-temperature halogenation could be a viable, albeit energetic, strategy. google.com Another approach involves the photolysis of electron-donating substituted phenyl halides (fluorides and chlorides) in the presence of potassium cyanide to yield the corresponding benzonitriles. nih.gov
Table 1: Selected Methods for Introduction of Nitrile and Halogen Functionalities
| Reaction Type | Starting Material Type | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyanation | 2,6-Difluorobromobenzene | K4[Fe(CN)6]·3H2O, Palladium catalyst, Na2CO3 | Uses non-toxic cyanide source; no ligand addition required. | google.com |
| Photolytic Cyanation (ArSN1) | Substituted Phenyl Halides (F, Cl) | KCN, aq. MeCN, UV irradiation | Proceeds via a triplet phenyl cation intermediate; yields up to 100%. | nih.gov |
| Halogen Exchange | Chlorobenzonitriles | Alkali metal fluoride (B91410) (e.g., KF), Quaternary ammonium (B1175870) catalyst | Solvent-free or low-solvent conditions are possible. | google.com |
| Vapor-Phase Halogenation | Benzonitrile | Chlorine gas, high temperature | Non-catalytic; high yield and conversion. | google.com |
Introducing the amino group at the C6 position of the 2-bromo-3-fluorobenzonitrile core is a critical step that demands high regioselectivity. The two primary strategies are the reduction of a nitro group or the direct amination of the aromatic ring.
If a nitro group is introduced early in the synthesis, its reduction to an amine is a common final step. This can be achieved using various reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acidic media. The choice of reagent is crucial to avoid undesired side reactions with the halogen and nitrile functionalities.
Direct amination often involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. For example, copper-catalyzed amination of bromobenzoic acids has been shown to be highly regioselective, proceeding without the need for protecting the carboxylic acid group. nih.govorganic-chemistry.org This methodology could potentially be adapted for bromobenzonitrile substrates. Similarly, palladium-catalyzed amination (Buchwald-Hartwig reaction) is a powerful tool for forming C-N bonds, though catalyst and ligand selection is critical to ensure selectivity and efficiency. nih.gov A visible-light-promoted method has also been reported for the regioselective amination of remote C(sp3)-H bonds, showcasing novel radical-based approaches to C-N bond formation. nih.gov
Table 2: Comparison of Amination Strategies
| Method | Typical Reagents | Advantages | Potential Challenges | Reference |
|---|---|---|---|---|
| Nitro Group Reduction | SnCl2/HCl, H2/Pd-C, Fe/AcOH | Well-established, high-yielding. | Requires prior regioselective nitration; potential for over-reduction or side reactions. | atlantis-press.comresearchgate.net |
| Copper-Catalyzed Amination (Ullmann) | Amine, Cu/Cu2O, K2CO3 | Good for activated aryl halides; chemo- and regioselective. | High reaction temperatures often required. | nih.govorganic-chemistry.org |
| Palladium-Catalyzed Amination (Buchwald-Hartwig) | Amine, Pd catalyst, Ligand, Base | High functional group tolerance; milder conditions than Ullmann. | Catalyst/ligand cost and sensitivity. | nih.gov |
Isolation and purification are equally critical. Standard techniques such as crystallization, distillation, and column chromatography are employed. The choice of technique depends on the physical properties of the intermediates and the final product. For solid compounds like this compound, crystallization is often the preferred method for obtaining high-purity material.
Advanced One-Pot and Cascade Reactions for Direct Synthesis
Modern synthetic chemistry increasingly favors one-pot and cascade reactions, which combine multiple transformations into a single operation without isolating intermediates. These approaches enhance efficiency, reduce waste, and simplify procedures.
While a specific one-pot synthesis for this compound is not widely reported, related cascade reactions for synthesizing substituted nitrogen heterocycles from benzonitrile derivatives are known. For example, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles can lead to complex isoindolin-1-ones in a single pot. nih.govacs.org Such strategies, initiated by nucleophilic addition to one functional group, trigger a sequence of intramolecular reactions involving the nitrile moiety. The development of a similar cascade process starting from a suitably functionalized precursor could offer a more direct route to the target molecule. One-pot, two-step syntheses have also proven effective for creating libraries of bioactive molecules, such as 6-amino-2-pyridone-3,5-dicarbonitriles, demonstrating the power of this approach in medicinal chemistry. semanticscholar.org
Green Chemistry Principles in the Synthesis of Substituted Benzonitriles
The application of green chemistry principles aims to make chemical synthesis more environmentally benign. This involves reducing waste, avoiding hazardous substances, and improving energy efficiency.
The synthesis of benzonitriles has been a focus of green chemistry research. rsc.orgrsc.orgsemanticscholar.org Traditional methods often involve toxic reagents like metal cyanides and harsh reaction conditions. Greener alternatives include the use of ionic liquids as recyclable reaction media and catalysts. researchgate.net These ionic liquids can play multiple roles as co-solvents, catalysts, and agents for phase separation, greatly simplifying the workup process. rsc.orgrsc.orgsemanticscholar.org For example, a method for preparing benzonitrile from benzaldehyde (B42025) and a hydroxylamine-ionic liquid salt eliminates the need for metal salt catalysts and avoids the release of inorganic acids. researchgate.net
Solvent selection is a key aspect of green chemistry. Benzonitrile itself can act as a useful polar aprotic solvent. google.comrochester.edu The ideal green solvent should be non-toxic, renewable, and easily recyclable. Water is an excellent green solvent, and reactions such as the three-component synthesis of quinoline (B57606) derivatives have been successfully performed in aqueous media. researchgate.net Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF) are commonly used in benzonitrile synthesis, but their environmental impact is a concern. google.comgoogle.com
Enhancing catalytic efficiency is another pillar of green chemistry. This involves developing highly active and selective catalysts that can be used in small quantities and recycled. For the synthesis of benzonitriles via ammoxidation, transition metal oxide clusters fabricated within the pores of zeolites have shown high selectivity and activity, effectively suppressing combustion side reactions even at high reactant concentrations. medcraveonline.com The use of ionic liquids can also enhance catalytic processes by acting as both a solvent and a co-catalyst, leading to 100% conversion and yield in some benzonitrile syntheses. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net
Atom Economy and Waste Minimization Strategies
A central goal of green chemistry is the design of chemical processes that minimize waste and maximize the incorporation of reactant atoms into the final product. jchr.orgjocpr.com This concept, known as atom economy, is a key metric for evaluating the sustainability of a synthetic route. jocpr.com It is better to prevent waste than to treat or clean it up after it has been created. skpharmteco.com
Atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com Reactions with high atom economy are inherently more efficient and environmentally benign. jocpr.com Different classes of chemical reactions exhibit intrinsically different levels of atom economy.
Addition Reactions : These reactions, such as hydrogenations or Diels-Alder cycloadditions, are considered highly atom-economical as all reactant atoms are incorporated into the product, leading to a theoretical 100% atom economy. jocpr.comrsc.org
Rearrangement Reactions : Isomerizations and rearrangements, like the Beckmann rearrangement, are also highly efficient with 100% atom economy. jocpr.com
Substitution and Elimination Reactions : These are less atom-economical as they inherently produce byproducts. primescholars.com For example, a classic Wittig reaction, while high-yielding, generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct, resulting in poor atom economy. rsc.org
Beyond choosing inherently efficient reactions, waste minimization involves several strategic approaches. blazingprojects.com Optimizing chemical processes can significantly reduce waste by maximizing the yield of desired products and reducing byproducts. purkh.com The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are preferable to stoichiometric ones because catalysts can be used in small amounts and can often be recycled and reused, reducing waste. kobe-u.ac.jpresearchgate.net Modern strategies focus on developing recyclable catalytic systems, such as those immobilized on solid supports (heterogeneous catalysts) or biocatalysts (enzymes), which operate under mild conditions and can be easily separated from the reaction mixture. researchgate.netchemistryjournals.net The choice of solvents is also critical; minimizing their use or replacing hazardous solvents with greener alternatives like water or ionic liquids can drastically reduce the environmental impact of a synthesis. rsc.org
| Reaction Type | General Transformation | Theoretical Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Hydrogenation of an alkene |
| Rearrangement | A → B | 100% | Beckmann Rearrangement |
| Substitution | A-B + C → A-C + B | < 100% | Williamson Ether Synthesis |
| Elimination | A → B + C | < 100% | Dehydration of an alcohol |
| Wittig Reaction | Ketone + Ylide → Alkene + Phosphine (B1218219) Oxide | Low (< 30%) | Synthesis of an alkene from a ketone |
Application of Aryne Chemistry in the Synthesis of Fluorinated Benzonitriles
Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two substituents from adjacent positions, resulting in a strained triple bond within the ring. This reactivity makes them powerful tools for the synthesis of complex, polysubstituted aromatic compounds. researchgate.net The resurgence of aryne chemistry is largely due to the development of mild methods for their generation, most notably from ortho-silylaryl triflates (Kobayashi precursors) upon treatment with a fluoride source. nih.gov
The generation of arynes under mild conditions allows for excellent functional group tolerance. Once formed, these intermediates can be trapped in various ways:
Nucleophilic Addition : Arynes readily react with a wide range of nucleophiles to form substituted aromatic rings.
Pericyclic Reactions : They can participate as dienophiles or dipolarophiles in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct fused ring systems. researchgate.net
Insertion Reactions : Arynes can insert into sigma bonds, although this is less common. nih.gov
Multicomponent Reactions : The sequential trapping of arynes with multiple reactants allows for the rapid construction of complex molecules in a single pot.
In the context of synthesizing fluorinated benzonitriles, aryne chemistry offers several strategic advantages. A suitably substituted fluorinated aryne could serve as a key intermediate. For example, a difluoro- or bromo-fluoro-benzyne could be generated and subsequently trapped to install the remaining amino and cyano functionalities. The introduction of a cyano group can be achieved using various cyanide sources, while amino groups can be introduced using amides or other nitrogen nucleophiles. Recent studies have demonstrated the successful use of aryne intermediates in the synthesis of various fluorinated aromatic and heterocyclic molecules. researchgate.net Furthermore, aryne-enabled C-N bond functionalization provides a metal-free route to valuable biaryl products. nih.gov
| Precursor Type | Activator/Conditions | Key Features |
|---|---|---|
| o-Halogenated Aryl Compounds | Strong base (e.g., nBuLi, LDA) | Classic method, requires harsh conditions |
| o-(Trimethylsilyl)aryl Triflates (Kobayashi Precursors) | Fluoride source (e.g., CsF, TBAF) | Mild conditions, high functional group tolerance |
| o-Aminobenzotriazoles | Oxidative decomposition (e.g., lead acetate) | Alternative mild generation method |
| Hypervalent Iodine Compounds | Fluoride source or heat | Mild precursors, efficient generation |
Photochemical and Electrochemical Approaches to Benzonitrile Derivatives
Modern synthetic chemistry is increasingly turning to photochemical and electrochemical methods as sustainable and powerful alternatives to traditional thermal reactions. These techniques utilize light or electricity, respectively, to drive chemical transformations, often providing unique reactivity and selectivity under mild conditions.
Photochemical Synthesis uses light as a clean reagent to access excited states of molecules, enabling reactions that are often difficult or impossible to achieve thermally. mdpi.com In the synthesis of complex aromatic systems, photochemistry can be employed for various transformations, including:
Photocyclizations : Oxidative photocyclization of stilbene-like precursors is a classic method for forming polycyclic aromatic systems and helicenes. nih.govfigshare.com This strategy could be adapted to construct fused-ring systems incorporating a benzonitrile moiety.
C-H Functionalization : Light can mediate the functionalization of C-H bonds, allowing for the direct introduction of new groups onto an aromatic ring without pre-functionalization. nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of transformations, including the formation of C-C and C-heteroatom bonds, often under very mild conditions. acs.org This approach has been used for the synthesis of functionalized indoloazepinones, which included nitrile-substituted derivatives. acs.org
Electrochemical Synthesis employs an electric current to drive oxidation and reduction reactions, replacing conventional chemical reagents with electrons. nih.gov This approach offers significant green chemistry advantages, including high atom economy, avoidance of hazardous reagents, and operation at ambient temperature and pressure. acs.orgnih.gov For the synthesis of benzonitrile derivatives, electrochemistry is particularly relevant for:
Nitrile Synthesis from Amines : The electrochemical oxidation of primary amines, such as benzylamine (B48309) derivatives, on nickel-based electrodes provides a direct and green route to the corresponding nitriles. acs.orgnih.govnanoge.org This method avoids the use of stoichiometric chemical oxidants. nih.gov
C-H Amidation : Electrochemical methods have been developed for the direct C-H amidation of arenes using nitriles as the nitrogen source, offering a novel way to form C-N bonds.
Paired Electrosynthesis : This advanced technique involves using both the anodic and cathodic reactions to generate valuable products simultaneously, maximizing efficiency. For instance, the transformation of aromatic aldehydes to nitriles can be achieved through a paired electrosynthesis catalyzed by chloride ions. researchgate.net
| Methodology | Energy Source | Key Advantages | Potential Application for Benzonitriles |
|---|---|---|---|
| Photochemistry | Light (UV/Visible) | High selectivity, access to unique reactive states, mild conditions. | Ring-forming cyclizations, C-H functionalization, photoredox-catalyzed coupling. |
| Electrochemistry | Electricity | Reagent-free oxidation/reduction, high atom economy, ambient temperature/pressure, enhanced safety. | Oxidation of amines to nitriles, C-H amidation, hydrogenation of nitrile group. |
In Depth Reactivity and Mechanistic Investigations of 6 Amino 2 Bromo 3 Fluorobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for substituted aromatic compounds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The subsequent departure of a leaving group restores the aromaticity of the ring. The feasibility and regioselectivity of SNAr reactions are heavily influenced by the electronic properties of the substituents on the aromatic ring. masterorganicchemistry.com
For an SNAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group, as these positions can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comyoutube.com In 6-Amino-2-bromo-3-fluorobenzonitrile, the cyano (-CN) group at C1 is a strong electron-withdrawing group, activating the ring for nucleophilic attack.
Directed SNAr with Respect to Bromine and Fluorine Substituents
The presence of two potential halogen leaving groups, bromine at C2 and fluorine at C3, raises the question of regioselectivity. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. youtube.com The leaving group ability is often related to the electronegativity of the halogen, which polarizes the carbon-halogen bond and facilitates the attack. Consequently, the C-F bond is more polarized than the C-Br bond, making the carbon atom attached to fluorine more electrophilic. youtube.comyoutube.com
Furthermore, the stability of the Meisenheimer complex is a key factor. An electron-withdrawing group at the ortho or para position to the site of attack provides resonance stabilization. In this molecule, the strongly activating cyano group is ortho to the C-Br bond and meta to the C-F bond. While the fluorine is a better leaving group in principle (the "element effect"), its meta-position relative to the primary activating group (cyano) means it offers less resonance stabilization to the intermediate. masterorganicchemistry.comnih.gov Conversely, the bromine is ortho to the cyano group, allowing for direct resonance stabilization of the negative charge in the Meisenheimer complex. Despite bromine being a less effective leaving group than fluorine, the stabilization of the intermediate by the adjacent cyano group makes the substitution at the C2 position a plausible pathway. organic-chemistry.org However, without direct experimental evidence for this specific molecule, predicting the definitive site of substitution remains a topic for empirical investigation.
Influence of the Amino Group on SNAr Regioselectivity
The amino (-NH₂) group at the C6 position is a powerful electron-donating group through resonance (+M effect) but is electron-withdrawing inductively (-I effect). Its strong +M effect increases the electron density of the aromatic ring, particularly at the ortho and para positions (C2 and C4), which generally deactivates the ring towards nucleophilic attack.
Kinetic and Computational Studies of SNAr Mechanisms
Detailed kinetic and computational studies are invaluable for elucidating the precise mechanisms of SNAr reactions. Such studies can determine rate constants, activation parameters (ΔH‡ and ΔS‡), and model transition state structures. nih.govdoaj.org For instance, kinetic studies on similar systems, like the reaction of 1-substituted-2,4-dinitrobenzenes with amines, often show that the reaction can be catalyzed by a second molecule of the amine nucleophile. nih.gov Brønsted-type plots (log of the rate constant vs. pKa of the nucleophile) can reveal the degree of bond formation in the transition state. nih.govudd.cl
Computational studies, using methods like Density Functional Theory (DFT), can map the potential energy surface of the reaction, identify the structures of intermediates and transition states, and calculate activation barriers. nih.gov These theoretical approaches can clarify whether a mechanism is stepwise (forming a stable Meisenheimer complex) or concerted. udd.cl For this compound, while general principles of SNAr are understood, specific kinetic and computational data are not widely available in the literature. Further research in this area would be necessary to definitively characterize the reaction pathways and transition states for this particular molecule.
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the C2 position is the primary site for these transformations due to its greater reactivity in typical catalytic cycles (e.g., oxidative addition to a Pd(0) center) compared to the more robust C-F and C-N bonds.
Suzuki-Miyaura, Heck, and Sonogashira Coupling at the Bromine Position
The palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions provide powerful methods for carbon-carbon bond formation at the C2 position, selectively displacing the bromine atom.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.com This reaction is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance of many functional groups. For substrates like this compound, which is an unprotected ortho-bromoaniline derivative, specific catalyst systems have been developed to achieve high yields. rsc.orgrsc.org
The Heck coupling reaction forms a new carbon-carbon bond by reacting the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is typically used to synthesize substituted alkenes.
The Sonogashira coupling joins the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is a reliable method for the synthesis of internal alkynes. Research on the closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, has demonstrated that Sonogashira coupling proceeds efficiently at the C-Br position with a variety of terminal alkynes, tolerating functional groups like free alcohols and amines. soton.ac.ukresearchgate.netresearchgate.net These conditions are directly applicable to this compound.
Below is a table summarizing typical conditions for these reactions, drawing on data from analogous systems. rsc.orgsoton.ac.uk
| Reaction | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, RuPhos, or other biaryl phosphines | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 80-110 |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-140 |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | (none) | Et₃N / THF | THF / Et₃N | Room Temp. - 60 |
This table represents typical conditions and may require optimization for specific substrates.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org In the context of this compound, this reaction is used to couple the C-Br bond with a primary or secondary amine, generating a more complex diamine structure. organic-chemistry.org This transformation has largely replaced harsher classical methods for N-arylation. acsgcipr.org
The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over several "generations" of catalysts to accommodate a wider range of amine coupling partners and to allow for milder reaction conditions. wikipedia.org Common bases include sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄). The reaction is highly selective for the C-Br bond, leaving the amino and fluoro substituents untouched. This allows for the synthesis of a diverse library of 2,6-diamino-3-fluorobenzonitrile derivatives. beilstein-journals.org
| Coupling Partner | Catalyst System (Example) | Base | Solvent | Temperature (°C) |
| Primary Aliphatic Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 |
| Secondary Cyclic Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 |
| Aniline Derivative | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 90-110 |
| Ammonia (B1221849) Equivalent | Pd(OAc)₂ / BrettPhos | LiHMDS | Toluene | 100 |
This table provides illustrative examples of conditions that may be adapted for this compound.
Palladium-Catalyzed Direct Additions to Benzonitriles
The nitrile group of benzonitriles can undergo direct addition reactions catalyzed by palladium complexes. A notable example is the intermolecular carbopalladation, where organoboron compounds add across the C≡N triple bond. frontiersin.org This process typically begins with a transmetalation step between the palladium catalyst and an arylboronic acid to form an aryl-palladium intermediate. frontiersin.org Subsequently, the cyano group coordinates to this intermediate, followed by a 1,2-carbopalladation to furnish a ketimine intermediate, which is then hydrolyzed to yield the corresponding ketone. frontiersin.org
For this compound, this reaction would involve the addition of an arylboronic acid to the nitrile moiety. The palladium catalyst would first react with the organoboron reagent. The resulting complex would then coordinate with the nitrile group of the substrate, leading to the formation of a 2-aminobenzophenone (B122507) derivative after hydrolysis. rsc.org The reaction's efficiency and scope are influenced by the electronic and steric properties of the substituents on the benzonitrile (B105546) ring. The presence of the amino, bromo, and fluoro groups on the this compound ring would modulate the reactivity of the nitrile group in such transformations. A developed methodology for unprotected 2-aminobenzonitriles has shown broad scope and high functional group tolerance, suggesting its applicability to this specific substrate. rsc.org
Table 1: Proposed Palladium-Catalyzed Direct Addition to this compound This is an interactive data table. You can sort, filter, and search the data.
| Reactant | Catalyst System | Reagent | Proposed Intermediate | Final Product Type |
|---|---|---|---|---|
| This compound | Pd(0) catalyst (e.g., Pd/γ-Al2O3) | Arylboronic Acid | Ketimine | 6-Amino-2-bromo-3-fluorobenzophenone derivative |
| This compound | Pd(OAc)2 / Ligand | Arylboronic Acid | Ketimine | 6-Amino-2-bromo-3-fluorobenzophenone derivative |
Ligand Design and Catalyst Performance in Selective Transformations
Ligand design is of paramount importance in transition metal catalysis as it directly influences the reactivity, selectivity, and stability of the catalyst. nih.gov The coordination of a ligand alters the electronic and steric environment of the metal center, which in turn affects the activation energies of elementary steps within a catalytic cycle. nih.gov In palladium-catalyzed reactions involving polyfunctional substrates like this compound, the choice of ligand is critical to achieve selectivity.
The substrate possesses multiple potential reaction sites: the C-Br bond (for cross-coupling), the amino group (for C-N coupling), and the nitrile group. Ligand selection can direct the catalyst to a specific site. For instance, in C-N bond-forming reactions with 6-bromopurine (B104554) nucleosides, the use of Xantphos as a ligand with Pd(OAc)2 was found to be efficient. nih.gov For other transformations, N-heterocyclic carbenes (NHCs) have been shown to be essential ligands for palladium-catalyzed reactions involving the cleavage of N-N bonds in hydrazones to form nitriles. rsc.org
The performance of the catalyst is a direct consequence of the ligand's properties. Factors such as the ligand's bite angle, steric bulk, and electronic properties can control regioselectivity and chemoselectivity. nih.gov For this compound, a bulky, electron-rich phosphine ligand might favor oxidative addition at the C-Br bond, while a different ligand system might promote reactions at the amino or nitrile group. The development of selective transformations requires a careful matching of the ligand to the desired reaction pathway, often involving empirical screening of various ligand scaffolds. nih.govacs.orgworktribe.com The use of light irradiation has also been explored as a method to tune selectivity in cascade reactions by influencing the excitation of electrons and the reaction mechanism. worktribe.com
Table 2: Representative Ligand Classes and Their Potential Influence on Transformations This is an interactive data table. You can sort, filter, and search the data.
| Ligand Class | Example | Potential Application | Expected Outcome with Substrate |
|---|---|---|---|
| Diphosphines | Xantphos, BINAP | C-N Cross-Coupling | Selective amination at the C-Br position |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Various Cross-Couplings | High catalyst stability and activity |
| Mono-N-protected amino acids | Ac-Ile-OH | C-H Functionalization | Directing group-assisted functionalization |
| Bipyridines | 2,2'-Bipyridine | C-H Functionalization | Modulation of Pd(II) catalyst reactivity |
Functional Group Interconversions of the Nitrile and Amino Moieties
Hydrolysis and Reduction of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into other important moieties such as carboxylic acids, amides, and amines.
Hydrolysis: The hydrolysis of the nitrile group in this compound would lead to the formation of either 6-amino-2-bromo-3-fluorobenzamide (B13924983) or 6-amino-2-bromo-3-fluorobenzoic acid, depending on the reaction conditions. This transformation is typically carried out under acidic or basic aqueous conditions. In some cases, metal catalysts can facilitate this hydration. For instance, the hydration of a cyano group to an amide has been achieved under Pd(II) catalysis. acs.org
Reduction: The reduction of the nitrile group yields a primary amine. For aromatic nitriles, this is commonly achieved through catalytic hydrogenation. hidenanalytical.com Using a supported palladium catalyst, such as 5% Pd/C, benzonitrile can be readily hydrogenated to benzylamine (B48309). hidenanalytical.com However, a potential side reaction in the hydrogenation of benzonitriles over palladium catalysts is hydrogenolysis, which can cleave the C-CN bond or further reduce the resulting amine. hidenanalytical.com For this compound, catalytic hydrogenation would be expected to convert the nitrile group into an aminomethyl group, yielding (6-amino-2-bromo-3-fluorophenyl)methanamine. The reaction conditions, including pressure, temperature, and the choice of catalyst, would need to be optimized to maximize the yield of the desired primary amine and minimize side reactions. The addition of an acid like H2SO4 can sometimes suppress hydrogenolysis by forming a salt with the primary amine product. hidenanalytical.com
Derivatization of the Amino Group (e.g., acylation, alkylation)
The primary amino group of this compound is a nucleophilic site that can readily undergo derivatization reactions such as acylation and alkylation.
Acylation: Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. This reaction would convert the amino group into an amide. For example, reaction with acetyl chloride would yield N-(3-bromo-2-fluoro-5-cyanophenyl)acetamide. This transformation is often used to protect the amino group or to introduce new functional moieties into the molecule.
Alkylation: Alkylation of the amino group introduces an alkyl substituent onto the nitrogen atom. This can be achieved by reacting the substrate with an alkyl halide. The reaction of primary amines with alkylating agents can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. Therefore, controlling the stoichiometry and reaction conditions is crucial for selective mono-alkylation. For instance, reacting this compound with one equivalent of an alkyl bromide could yield the corresponding secondary amine. The alkylation of proteins at cysteine residues with bromoethylamine is a well-established process that proceeds under basic conditions. msu.edu Similarly, the alkylation of amino acids can be performed in an aqueous medium at a pH in the range of 7-14. google.com
C-CN Bond Activation Studies in Fluorinated Benzonitriles
The activation of the typically inert C-CN bond in benzonitriles by transition metal complexes is a growing area of research. utrgv.eduresearchgate.net Studies have shown that low-valent transition metals, particularly nickel(0) complexes, can cleave the C-CN bond via oxidative addition. digitellinc.comutrgv.edu This process is of significant interest as it allows for the nitrile group to be used as a leaving group or as a source of cyanide. snnu.edu.cn
Research on various fluorinated benzonitriles has revealed that the position and number of fluorine substituents have a significant effect on the thermodynamics and kinetics of C-CN bond activation. acs.org The reaction of fluorinated benzonitriles with a [Ni(dippe)] fragment (where dippe = 1,2-bis(diisopropylphosphino)ethane) initially forms an η2-nitrile complex, which then equilibrates with the Ni(II) oxidative addition product where the C-CN bond is cleaved. digitellinc.comacs.org
Table 3: Thermodynamic Parameters for C-CN Bond Activation in Fluorinated Benzonitriles with [Ni(dippe)] This is an interactive data table. You can sort, filter, and search the data.
| Substrate | Solvent | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
|---|---|---|---|
| 3-Fluorobenzonitrile | THF-d8 | -4.4 ± 0.2 | -9.6 ± 0.7 |
| 3-Fluorobenzonitrile | Toluene-d8 | -1.5 ± 0.1 | -3.7 ± 0.3 |
| 4-Fluorobenzonitrile | THF-d8 | -3.1 ± 0.1 | -9.3 ± 0.4 |
| 4-Fluorobenzonitrile | Toluene-d8 | -0.1 ± 0.1 | -1.0 ± 0.2 |
Data adapted from related fluorobenzonitrile studies to illustrate trends. acs.org
Rearrangement Reactions and Cyclization Processes
Polyfunctional aromatic compounds like this compound are valuable precursors for the synthesis of heterocyclic structures through rearrangement and cyclization reactions. The specific arrangement of the amino, bromo, and nitrile groups on the benzene (B151609) ring allows for various intramolecular transformations.
Cyclization Processes: Intramolecular cyclization can be envisioned to construct fused ring systems. For example, under conditions that promote nucleophilic aromatic substitution (SNAr), the amino group could potentially displace the ortho-bromo substituent, although this is generally difficult without strong activation. A more plausible pathway involves the transformation of the nitrile group into a reactive intermediate. For instance, reduction of the nitrile to a benzylamine followed by intramolecular N-arylation could lead to the formation of a dihydro-isoquinoline-like scaffold, a common motif in medicinal chemistry.
Another strategy could involve a palladium-catalyzed intramolecular reaction. If the amino group is first acylated or alkylated, subsequent intramolecular Heck-type or Buchwald-Hartwig amination reactions could be designed to form five- or six-membered rings. The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is well-established and provides a reliable handle for initiating such cyclizations. nih.gov
Rearrangement Reactions: Rearrangement reactions involving amino groups on aromatic rings are also known, though they often require specific conditions, such as treatment with strong acids. researchgate.net For instance, the rearrangement of substituted 2-nitroanilines in concentrated sulfuric acid has been reported. researchgate.net While a direct rearrangement of the amino group on this compound is not immediately obvious, functional group manipulation could lead to intermediates that are prone to rearrangement. For example, diazotization of the amino group could lead to a diazonium salt, a highly versatile intermediate that could participate in various cyclization or rearrangement pathways, potentially involving the adjacent bromo or fluoro substituents.
6 Amino 2 Bromo 3 Fluorobenzonitrile As a Versatile Synthetic Building Block
Construction of Nitrogen-Containing Heterocyclic Scaffolds for Chemical Research
The specific arrangement of functional groups in 6-amino-2-bromo-3-fluorobenzonitrile makes it an ideal precursor for the synthesis of various heterocyclic systems. The ortho-disposition of the amino and nitrile groups is a classic structural motif for cyclization reactions to form fused six-membered rings, while the halogen substituents provide additional handles for forming five-membered rings or for further functionalization.
The ortho-amino-nitrile functionality is a well-established synthon for the construction of fused pyrimidine (B1678525) rings, most notably quinazolines. rsc.orgorganic-chemistry.orgnih.govresearchgate.net A common synthetic strategy involves the reaction of an o-aminobenzonitrile with various carbon sources such as aldehydes, acyl chlorides, or isothiocyanates. nih.govresearchgate.net For instance, the reaction with an aldehyde can lead to the formation of a 2,3-dihydroquinazolin-4(1H)-one, which can be subsequently oxidized to the corresponding quinazolinone. nih.gov Alternatively, direct condensation with acyl chlorides can yield 4(3H)-quinazolines. researchgate.net The presence of the bromo and fluoro groups on the benzonitrile (B105546) ring is retained during these cyclizations, providing valuable sites for subsequent modifications to generate libraries of substituted quinazoline (B50416) derivatives for chemical and pharmaceutical research.
While direct, single-step syntheses of fused pyridine (B92270) (pyrido) systems from this specific precursor are less commonly documented, the functional groups allow for multi-step approaches. For example, the nitrile group could be transformed into other functionalities that are more amenable to established pyridine ring-forming annulation strategies.
The synthesis of the indazole ring system is another key application of halogenated benzonitriles. A general and efficient method for preparing 3-aminoindazoles involves the reaction of a 2-halobenzonitrile with hydrazine (B178648) or its derivatives. organic-chemistry.orguq.edu.auresearchgate.netnih.gov In this reaction, hydrazine acts as a dinucleophile, initially displacing the halogen atom (often the more labile fluorine in nucleophilic aromatic substitution, SNAr) and subsequently cyclizing onto the nitrile carbon.
This established methodology is directly applicable to precursors like this compound. The reaction with hydrazine hydrate (B1144303) would be expected to proceed via nucleophilic displacement of the fluorine atom at the 2-position, followed by an intramolecular cyclization of the resulting hydrazine intermediate onto the nitrile group to yield a substituted 3,7-diaminoindazole. This provides a direct route to a highly functionalized indazole core, a privileged scaffold in medicinal chemistry. A related two-step procedure involving a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection/cyclization sequence, offers an alternative route. organic-chemistry.org
| Reaction Type | Reactant(s) | Resulting Heterocycle | Reference(s) |
| Pyrimidine Fusion | Aldehydes, Acyl Chlorides | Quinazoline | nih.govresearchgate.netnih.gov |
| Indazole Formation | Hydrazine Hydrate | 3-Aminoindazole | organic-chemistry.orguq.edu.auresearchgate.netnih.gov |
Role in the Synthesis of Precursors for Advanced Materials Science Research
The unique electronic and structural properties imparted by the combination of amino, nitrile, and halogen functional groups make this compound a potential precursor for advanced materials. Aromatic nitriles are known building blocks for thermally stable polymers, while the polarity induced by the nitrile and fluorine atoms can be advantageous in the design of liquid crystals.
Strategies for Complex Molecular Architecture Assembly via Sequential Functionalization
The differential reactivity of the functional groups on this compound allows for its use in complex, multi-step syntheses where each site can be addressed in a controlled, sequential manner. This strategy is a cornerstone of modern synthetic chemistry for building elaborate molecular structures.
A plausible synthetic sequence could involve the following steps:
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the most common site for initial functionalization via reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, alkyl, alkynyl, or amino substituents at the 2-position.
Modification of the Amino Group: The nucleophilic amino group can be selectively acylated, alkylated, or used as a directing group for further aromatic substitutions before or after the cross-coupling step.
Transformation of the Nitrile Group: The nitrile group is relatively robust but can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group later in the synthetic sequence.
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the adjacent nitrile group, can be displaced by certain nucleophiles under specific conditions, adding another layer of possible functionalization.
This step-wise approach, where different catalysts and reaction conditions are used to target specific functional groups while leaving others intact, is a powerful method for assembling complex molecular architectures from a single, versatile starting material. nih.gov
Advanced Spectroscopic and Crystallographic Studies for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Connectivity and Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific high-resolution 1D and 2D NMR data for 6-Amino-2-bromo-3-fluorobenzonitrile are not found in the reviewed literature.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding the connectivity within a molecule.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the substitution pattern of the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, helping to confirm the conformation of the amino group relative to the adjacent substituents.
Without experimental data, a detailed analysis and data table for this compound cannot be provided.
Dynamic NMR for Conformational and Exchange Processes
Dynamic NMR (DNMR) is used to study the kinetics of processes such as conformational changes or chemical exchange. For this compound, DNMR could potentially be used to study the rotational barrier of the C-N bond of the amino group. However, no such studies have been reported in the available scientific literature.
Advanced Mass Spectrometry for Reaction Monitoring and Fragment Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and its fragments.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected ion. This technique would provide valuable information about the structure of this compound by showing how it breaks apart. Characteristic fragmentation patterns would likely involve the loss of the nitrile group (CN), bromine (Br), or ammonia (B1221849) (NH₃). No specific MS/MS fragmentation studies for this compound have been published.
High-Resolution Mass Spectrometry for Elemental Composition of Intermediates
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. While HRMS would be crucial for confirming the identity of intermediates in the synthesis of this compound, no research articles detailing such synthetic routes and the corresponding analysis of intermediates were found.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would reveal precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen, as well as potential halogen bonding involving the bromine atom. A search of crystallographic databases did not yield a crystal structure for this specific compound. Therefore, no data on its solid-state structure or intermolecular interactions can be presented.
Analysis of Crystal Packing and Hydrogen Bonding Networks
The supramolecular architecture of this compound in the solid state is determined by a combination of non-covalent interactions. X-ray crystallography is the definitive technique for mapping these interactions. In similar aminobenzonitrile structures, hydrogen bonding is a primary directional force. goettingen-research-online.de It is anticipated that the amino group (-NH₂) would act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and potentially the fluorine atom would serve as acceptors.
Key expected interactions include:
N-H···N Hydrogen Bonds: Molecules would likely form chains or dimers through hydrogen bonds between the amino hydrogens of one molecule and the nitrile nitrogen of an adjacent molecule. This is a common and robust motif in the crystal packing of aminobenzonitriles. goettingen-research-online.deresearchgate.net
N-H···F Hydrogen Bonds: The electronegative fluorine atom could also participate as a hydrogen bond acceptor, leading to additional intermolecular linkages.
Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding with electronegative atoms like nitrogen or fluorine on neighboring molecules, further influencing the crystal packing.
C-H···π Interactions: Weaker interactions, such as those between aromatic C-H bonds and the π-system of the cyano group or the benzene ring of neighboring molecules, also play a role in defining the complex three-dimensional structure. researchgate.net
These varied interactions would collectively dictate the crystal's density, stability, and morphology.
Conformational Preferences in the Crystalline State
In the crystalline state, a molecule adopts its lowest energy conformation, influenced by both intramolecular forces and intermolecular packing forces. For this compound, the primary conformational questions involve the planarity of the amino group and its orientation relative to the benzene ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Reaction Progress Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups within this compound and for monitoring its chemical transformations. Each functional group possesses characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of laser light. These techniques are often complementary. For instance, the nitrile stretch is typically strong and sharp in both IR and Raman spectra, making it an excellent diagnostic peak.
These distinct vibrational signatures allow for the real-time monitoring of reactions. For example, in a reaction where the amino group is modified, one could track the disappearance of the characteristic N-H stretching peaks and the appearance of new peaks corresponding to the product.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric N-H Stretch | ~3450 - 3400 | Medium |
| Amino (-NH₂) | Symmetric N-H Stretch | ~3360 - 3310 | Medium |
| Nitrile (-C≡N) | C≡N Stretch | ~2230 - 2220 | Strong, Sharp |
| Amino (-NH₂) | N-H Scissoring (Bend) | ~1640 - 1610 | Medium-Strong |
| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Medium-Strong |
| Aromatic C-N | C-N Stretch | ~1330 - 1260 | Strong |
| Aromatic C-F | C-F Stretch | ~1280 - 1100 | Strong |
| Aromatic C-Br | C-Br Stretch | ~700 - 500 | Medium |
Note: These are illustrative values based on typical ranges for aromatic compounds. orgchemboulder.comspectroscopyonline.comlibretexts.orglibretexts.org
Correlation with Theoretical Vibrational Frequencies
To achieve unambiguous assignment of experimental vibrational spectra, researchers often correlate the observed frequencies with those calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net The standard procedure involves:
Building a model of the this compound molecule in silico.
Optimizing its geometry to find the lowest energy structure.
Calculating the harmonic vibrational frequencies at this optimized geometry. Common DFT functionals like B3LYP with basis sets such as 6-311++G(d,p) are used for this purpose. nih.gov
Theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically multiplied by an empirical scaling factor (usually around 0.96-0.98 for DFT methods) to improve agreement with experimental data. researchgate.net The strong correlation between the scaled theoretical frequencies and the experimental FT-IR and Raman spectra allows for a confident assignment of each observed band to a specific molecular motion.
Table 2: Illustrative Comparison of Experimental and Scaled Theoretical Vibrational Frequencies
| Vibrational Mode | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical Calculated (Scaled) DFT (cm⁻¹) | Assignment |
|---|---|---|---|
| ν₁ | 3445 | 3448 | Asymmetric N-H Stretch |
| ν₂ | 3355 | 3352 | Symmetric N-H Stretch |
| ν₃ | 3080 | 3085 | Aromatic C-H Stretch |
| ν₄ | 2225 | 2228 | C≡N Stretch |
| ν₅ | 1620 | 1625 | N-H Scissoring |
| ν₆ | 1585 | 1588 | Aromatic C=C Stretch |
Rotational Spectroscopy for Precise Molecular Structure Determination and Isomer Differentiation
Rotational spectroscopy, typically conducted in the microwave region, provides extraordinarily precise information about molecular geometry in the gas phase. wikipedia.org Molecules are classified based on their principal moments of inertia (Iₐ, Iₑ, I𝒸). Due to its low symmetry, this compound is classified as an asymmetric top molecule, meaning all three of its principal moments of inertia are different (Iₐ ≠ Iₑ ≠ I𝒸). researchgate.netdtic.mil
The rotational spectra of asymmetric tops are complex, with a rich pattern of absorption lines. wikipedia.org By measuring the frequencies of these rotational transitions and fitting them to a quantum mechanical model of a rotating molecule, highly accurate rotational constants (A, B, and C) can be determined. These constants are inversely related to the moments of inertia.
From these constants, a precise molecular structure can be derived, including bond lengths and bond angles, with accuracies on the order of thousandths of an angstrom and tenths of a degree, respectively. Furthermore, because the moments of inertia are unique to a molecule's specific mass distribution, rotational spectroscopy is an unequivocal method for differentiating between structural isomers. Each isomer possesses a distinct rotational spectrum, serving as a unique molecular fingerprint.
Time-Resolved Spectroscopy for Excited-State Dynamics and Photoreactivity
Time-resolved spectroscopy techniques, such as transient absorption and time-resolved resonance Raman spectroscopy, are powerful methods for studying the behavior of molecules after they absorb light. wikipedia.org These pump-probe experiments allow researchers to track the formation, evolution, and decay of short-lived excited states and reactive intermediates on timescales from femtoseconds to microseconds. nih.gov
For this compound, which contains both an electron-donating group (-NH₂) and electron-withdrawing groups (-C≡N, -Br, -F), excitation with UV light is likely to produce an excited state with significant intramolecular charge transfer (ICT) character. nih.gov Time-resolved spectroscopy can monitor this process, revealing the rates of:
Excited-State Relaxation: Following initial excitation to a Franck-Condon state, the molecule relaxes to lower-energy excited states.
Intramolecular Charge Transfer (ICT): The transfer of electron density from the amino group to the benzonitrile (B105546) moiety can be tracked by observing the appearance of new absorption bands corresponding to the ICT state. researchgate.net
Intersystem Crossing: The transition from a singlet excited state to a triplet state can be observed.
Photoreactivity: The technique can be used to study photochemical reactions, such as the potential cleavage of the C-Br bond. By monitoring the disappearance of the parent molecule's excited-state signal and the appearance of signals from photoproducts (e.g., a phenyl radical), the mechanism and kinetics of the photoreaction can be determined. aanda.org
These studies are crucial for understanding the photostability of the molecule and for applications in areas like photoredox catalysis and materials science. ntu.edu.sg
Emerging Research Avenues and Future Perspectives in 6 Amino 2 Bromo 3 Fluorobenzonitrile Chemistry
Development of Innovative Catalytic Systems for Challenging Transformations
The strategic positioning of the bromine atom on the 6-Amino-2-bromo-3-fluorobenzonitrile ring presents a prime opportunity for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. Future research is anticipated to focus on developing novel and highly efficient catalytic systems to selectively functionalize this position. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are expected to be pivotal. db-thueringen.denih.gov These reactions would enable the introduction of a wide array of aryl, heteroaryl, or alkynyl groups, thereby generating a diverse library of derivatives from a single starting material.
A key challenge lies in achieving high chemoselectivity, given the presence of other reactive sites like the amino group. Research into ligands that can modulate the reactivity of the palladium catalyst will be crucial. For instance, electron-rich phosphine (B1218219) ligands have shown success in similar C-N cross-coupling reactions and could be adapted for this system. nih.gov The development of catalysts that can operate under mild conditions will also be a priority to avoid unwanted side reactions and enhance functional group tolerance. The table below illustrates typical conditions for such catalytic transformations that could be adapted for this compound.
Table 1: Representative Conditions for Catalytic Cross-Coupling Reactions
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Potential Application for Target Compound |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | C-C bond formation with boronic acids |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | C-C bond formation with terminal alkynes |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-120 | C-N bond formation with amines |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-140 | C-C bond formation with alkenes |
This table presents generalized conditions and would require optimization for the specific substrate.
Integration into Flow Chemistry and Continuous Manufacturing Processes
The synthesis and derivatization of halogenated aromatic compounds can involve highly reactive intermediates and exothermic reactions, making traditional batch processing challenging to scale up safely and efficiently. rsc.orgcontractpharma.com Flow chemistry, or continuous manufacturing, offers a compelling alternative by providing superior control over reaction parameters such as temperature, pressure, and mixing. contractpharma.comnih.gov The integration of this compound into flow chemistry workflows is a promising future direction.
Microreactors, with their high surface-area-to-volume ratios, enable rapid heat exchange, which is critical for managing potentially hazardous halogenation or nitration reactions that might be used in the synthesis or further modification of the compound. rsc.orgresearchgate.net Furthermore, flow systems can facilitate the safe use of hazardous reagents by generating them in situ, minimizing the risks associated with their storage and handling. researchgate.net The development of continuous processes for synthesizing derivatives, such as the formation of tetrazoles via [3+2] Huisgen cycloaddition from the nitrile group, could significantly streamline production and improve process safety and efficiency. researchgate.net This approach is particularly relevant for the large-scale production of pharmaceutical intermediates, where consistency and safety are paramount. nih.gov
Exploration of Supramolecular Chemistry with the Compound as a Core Motif
The distinct electronic properties of this compound, arising from its electron-donating amino group and electron-withdrawing halogen and nitrile groups, make it an excellent candidate for building complex supramolecular structures. The amino group can act as a hydrogen-bond donor, while the nitrile nitrogen and the fluorine atom can serve as hydrogen-bond acceptors. nih.govresearchgate.net This combination of functionalities allows for the programmed self-assembly of molecules into well-defined architectures, such as sheets, chains, or more complex networks, driven by hydrogen bonding and other non-covalent interactions like π-π stacking.
Crystallographic database investigations on similar aminonitrile structures show that hydrogen bonds are more frequently observed on the nitrile nitrogen than on the amino nitrogen, a phenomenon attributed to resonance-assisted hydrogen bonding. nih.gov The presence of the fluorine atom can further influence molecular packing through C-H···F and other weak interactions. Future research could focus on co-crystallization experiments with other molecules to form novel multi-component materials with tailored properties. Understanding and controlling these intermolecular interactions could lead to the rational design of organic solids with specific electronic or optical characteristics.
Table 2: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Donor Group | Acceptor Group | Potential Influence on Structure |
|---|---|---|---|
| Hydrogen Bonding | Amino (-NH₂) | Nitrile (-C≡N) | Formation of linear chains or dimers |
| Hydrogen Bonding | Amino (-NH₂) | Fluorine (-F) | Directional control of molecular assembly |
| Halogen Bonding | Bromo (-Br) | Nucleophilic atoms (e.g., O, N) | Anisotropic interactions influencing packing |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of layered structures |
Bio-Inspired Synthesis and Derivatization Strategies
The principles of biocatalysis and bio-inspired synthesis offer green and highly selective alternatives to traditional chemical methods. researchgate.net Future research could explore the use of enzymes for the synthesis and derivatization of this compound. For instance, nitroreductase enzymes, which are capable of reducing aromatic nitro groups to anilines, could be employed in novel synthetic routes to the parent compound, operating in aqueous media under mild conditions. researchgate.netacs.orgworktribe.com This approach avoids the need for high-pressure hydrogenation and precious-metal catalysts.
Furthermore, halogenase enzymes could be investigated for their ability to selectively introduce bromine or fluorine atoms onto an aromatic scaffold, offering a high degree of regio- and stereocontrol that is often difficult to achieve with chemical methods. mdpi.comnih.govresearchgate.net Flavin-dependent halogenases, for example, are known to catalyze electrophilic substitution on electron-rich aromatic substrates. nih.gov Derivatization of the amino group could also be achieved using enzymes like transaminases. The application of these bio-inspired strategies could lead to more sustainable and efficient synthetic pathways for this compound and its derivatives.
Interdisciplinary Research with Electrochemistry and Photochemistry for Novel Reactions
Electrochemistry and photochemistry provide unique activation methods for inducing chemical transformations that are often complementary to traditional thermal methods. The aromatic system of this compound is susceptible to both electrochemical and photochemical manipulation, opening avenues for novel reaction discovery.
Electrochemical synthesis offers a reagent-free method for oxidation and reduction reactions. For example, the electrochemical oxidation of related aromatic compounds in the presence of nitriles has been shown to achieve C-H amidation, suggesting that the nitrile group of the target molecule could potentially be used as a source for building more complex nitrogen-containing structures. nih.govrsc.org Anodic oxidation could also be used to generate reactive intermediates for polymerization or coupling reactions.
Photochemistry, particularly with visible light, presents opportunities for mild and selective functionalization. conicet.gov.ar Photoinduced reactions involving anilines and fluoroalkylating agents have been developed, indicating that the amino group could be a handle for introducing fluorinated motifs under photocatalytic conditions. acs.orgnih.gov The bromo-substituent can also participate in photo-redox catalytic cycles for cross-coupling reactions. The convergence of these fields with the chemistry of this compound could unlock unprecedented transformations and synthetic pathways.
Advanced Functional Materials Development as Precursors for Optoelectronic or Responsive Systems
The unique electronic profile of this compound makes it an attractive building block for the synthesis of advanced functional materials. The combination of electron-donating and withdrawing groups within a conjugated system is a common design strategy for creating materials with interesting optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Derivatization through the bromine and amino positions can be used to extend the π-conjugated system and fine-tune the material's energy levels (HOMO/LUMO). The introduction of fluorine is known to enhance the stability and electron-accepting properties of organic materials. Furthermore, the inherent polarity and hydrogen-bonding capabilities of the molecule could be exploited to create stimuli-responsive materials. nih.gov For example, polymers incorporating this moiety might exhibit changes in their conformation or assembly in response to external stimuli like pH or temperature, leading to switchable fluorescence or other properties. yale.edursc.org Research in this area would involve the synthesis of oligomers and polymers derived from this compound and the subsequent characterization of their photophysical, electronic, and responsive properties.
Q & A
Q. What are the recommended synthesis routes for 6-Amino-2-bromo-3-fluorobenzonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via sequential halogenation and functional group substitution. Key steps include:
- Halogenation : Bromination of a fluorobenzonitrile precursor using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to minimize side reactions .
- Amination : Introduction of the amino group via catalytic hydrogenation or nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis of the nitrile group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. Optimization Tips :
Q. How should researchers characterize the purity and structural integrity of this compound?
Analytical Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic proton splitting patterns and fluorine coupling) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (215.02 g/mol) and isotopic patterns for bromine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. Data Interpretation :
Q. What are the stability and storage guidelines for this compound?
- Storage : Store at room temperature (RT) in amber vials to prevent photodegradation. Avoid moisture to preserve the nitrile group .
- Solubility : Prepare stock solutions in DMSO (10 mM) for biological assays. For long-term storage (-80°C), aliquot to minimize freeze-thaw cycles .
- Decomposition Risks : Exposure to strong acids/bases may hydrolyze the nitrile to carboxylic acids .
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions for pharmaceutical intermediates?
The bromine atom serves as a reactive site for Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures. Example protocol:
- Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (3:1), 80°C, 12 hr .
- Challenges : Competing reactivity of the amino group may require protection (e.g., Boc or acetyl groups) .
Case Study : Coupling with pyridinyl boronic acids yields kinase inhibitor precursors, validated by X-ray crystallography .
Q. What contradictions exist in literature regarding its reactivity, and how can they be resolved?
Contradiction : Discrepancies in reported yields for bromination (40–75%) . Resolution Strategies :
Q. How is this compound utilized in studying enzyme inhibition or biochemical pathways?
- Applications :
- Acts as a tyrosine kinase inhibitor scaffold by mimicking ATP-binding motifs .
- Fluorine’s electronegativity modulates binding affinity in enzyme active sites .
- Methodology :
- Kinase Assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ assays .
- Docking Simulations : AutoDock Vina predicts binding poses with kinase domains (PDB: 1ATP) .
Q. What solvent systems are optimal for its use in heterogeneous catalytic reactions?
Recommended Solvents :
| Solvent | Compatibility | Use Case |
|---|---|---|
| DMSO | High solubility | Biological assays |
| THF | Moderate | Pd-catalyzed couplings |
| Ethanol | Low (recrystallization) | Purification |
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Strategies :
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
Example : Fluorine substitution at the 3-position increases metabolic stability by reducing CYP450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
